4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that belongs to the class of heterocyclic compounds known as 1,3,4-oxadiazoles . These compounds are characterized by a five-membered ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds involves starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides . The synthesized compounds are then evaluated for their biological activities .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, which “4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” belongs to, is characterized by a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of these compounds is reduced to such an extent that it shows conjugated diene character .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the treatment of substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The use of triethylamine and chloroacetylchloride is also involved in the preparation of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include the presence of aromatic protons, based on multiplet signals between 6.88 and 7.88 ppm . The presence of a bending absorption band at 689–640 cm −1 confirms the C-S-C group in the synthesized molecules .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) and Photoluminescence
- Application : The compound serves as an ancillary ligand in heteroleptic iridium complexes. These complexes exhibit green phosphorescence with maximum emission wavelengths (λmax) ranging from 519 to 537 nm. In particular, OLEDs incorporating complex Ir4 (with 2-(5-pentafluorophenyl-1,3,4-oxadiazol-2-yl)-phenol as the ancillary ligand) demonstrate excellent performance, with a peak current efficiency (ηc) of 70.48 cd A^(-1) and a peak external quantum efficiency (ηext, EQE) of 19.7% .
Antibacterial Properties
- Application : Researchers have investigated the antibacterial potential of (2,4-dimethoxy-3-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)(phenyl)methanones. These derivatives may serve as promising antibacterial agents .
Viral Entry Inhibition (SARS-CoV-2)
- Application : Specifically, derivatives bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones have been investigated for their ability to inhibit viral entry. These compounds hold promise in the fight against COVID-19 .
Biological Imaging and Fluorescent Probes
These applications highlight the versatility and potential impact of 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide and its derivatives in various scientific domains. Keep in mind that ongoing research may uncover additional applications in the future! 🌟
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is Decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) . DprE1 is an enzyme involved in the biosynthesis of arabinans in the mycobacterial cell wall .
Mode of Action
The compound interacts with DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to changes in the mycobacterial cell wall biosynthesis .
Biochemical Pathways
The inhibition of DprE1 affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex biosynthesis pathway . This complex is a key component of the mycobacterial cell wall. The disruption of this pathway leads to downstream effects such as compromised cell wall integrity and potentially cell death .
Result of Action
The result of the compound’s action is the inhibition of the growth of mycobacteria, including drug-resistant strains . It has shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mycobacterium tuberculosis (Mtb) growing in host macrophages .
properties
IUPAC Name |
4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-22-13-9-7-11(8-10-13)14(20)17-16-19-18-15(21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPHNDZFEGDLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.